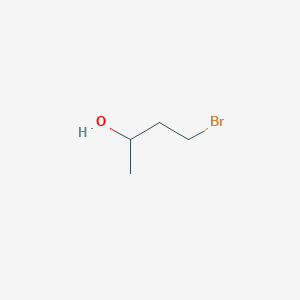

4-Bromobutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZTWUIVCAAVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6089-17-4 | |

| Record name | 4-bromobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Bromobutan-2-ol, a key intermediate in various organic syntheses. The information is presented to be a valuable resource for professionals in research, scientific analysis, and drug development.

Core Physical Properties

This compound is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. These functional groups dictate its physical and chemical characteristics, making it a versatile building block in the synthesis of more complex molecules. The quantitative physical data for this compound is summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictive models.

| Physical Property | Value | Notes |

| Molecular Formula | C₄H₉BrO | - |

| Molecular Weight | 153.02 g/mol | [1][2] |

| Boiling Point | 69-71 °C | at 10 Torr[1] |

| Melting Point | Not available | Data not found in literature |

| Density | 1.448 ± 0.06 g/cm³ | Predicted value[1] |

| Refractive Index | Not available | Data not found in literature |

| Solubility | Not available | Data not found in literature. The related isomer, 4-bromo-1-butanol, is reported to be insoluble in water. |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is suitable.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (Thiele tube).

-

The heating bath is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A common and accurate method for determining the density of a liquid is by using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

The clean and dry pycnometer is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature is known.

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed (m₃).

-

The volume of the pycnometer (V) can be calculated using the mass of the water (m₂ - m₁) and the known density of water.

-

The density of this compound is then calculated using the formula: Density = (m₃ - m₁) / V.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be determined using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of this compound

-

Ethanol (B145695) and lens paper for cleaning

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prism of the refractometer is cleaned with ethanol and lens paper.

-

A few drops of this compound are placed on the prism using a clean dropper.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the constant temperature water bath.

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The dispersion and adjustment knobs are turned until a sharp dividing line between the light and dark fields is observed and aligned with the center of the crosshairs.

-

The refractive index is read from the scale.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid like this compound can be qualitatively determined in various solvents.

Apparatus:

-

Several small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Sample of this compound

-

Various solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

Procedure:

-

A small, measured volume (e.g., 1 mL) of a chosen solvent is placed in a test tube.

-

A small, measured volume (e.g., 0.1 mL) of this compound is added to the solvent.

-

The mixture is agitated using a vortex mixer or by stirring vigorously.

-

The mixture is observed for homogeneity. If a single, clear phase is formed, the substance is considered soluble. If two distinct layers remain or the mixture is cloudy, it is considered insoluble or partially soluble.

-

This process is repeated with different solvents to determine the solubility profile of this compound.

Chemical Reactivity and Synthesis Pathway

This compound is a versatile intermediate in organic synthesis. Its hydroxyl group can be oxidized to a ketone, and the resulting ketone can be reduced back to the alcohol. This interconversion is a fundamental transformation in synthetic chemistry.

Caption: Interconversion of this compound and 4-Bromobutan-2-one.

The oxidation of the secondary alcohol, this compound, yields the corresponding ketone, 4-bromobutan-2-one. This can be achieved using various oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation. Conversely, the reduction of 4-bromobutan-2-one with a reducing agent like sodium borohydride (B1222165) (NaBH₄) will yield this compound. This reversible pathway is crucial for synthetic strategies requiring the protection or modification of either the alcohol or ketone functionality.

References

Synthesis of 4-Bromobutan-2-ol from Butan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 4-bromobutan-2-ol, a valuable bifunctional molecule in organic synthesis, from the readily available starting material, butan-2-ol. Direct conversion of butan-2-ol to this compound is not a standard transformation due to the preferential reactivity of the secondary carbon. Therefore, this document outlines a comprehensive multi-step synthetic pathway. The proposed synthesis involves the protection of the secondary alcohol, remote C-H functionalization of the terminal methyl group, conversion to the bromide, and subsequent deprotection. Detailed experimental protocols, quantitative data for representative reactions, and logical workflow diagrams are provided to facilitate the practical application of this synthesis in research and development settings.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, allows for sequential and diverse chemical modifications. The direct synthesis from butan-2-ol is challenging because common brominating agents, such as hydrobromic acid or phosphorus tribromide, favor nucleophilic substitution at the C2 position, yielding 2-bromobutane.

To achieve the desired substitution at the C4 position, a strategy involving the functionalization of the unactivated terminal methyl group is required. This guide proposes a robust, multi-step synthesis that circumvents the challenges of direct bromination. The core of this strategy is a remote C-H activation, a powerful tool in modern organic synthesis.

Proposed Synthetic Pathway

The proposed pathway for the synthesis of this compound from butan-2-ol is a four-step process:

-

Protection of the Hydroxyl Group: The secondary alcohol of butan-2-ol is protected to prevent its interference in subsequent steps.

-

Remote C-H Functionalization: The terminal methyl group (C4) is functionalized using a Barton-type reaction.

-

Conversion to the Alkyl Bromide: The newly introduced functional group at C4 is converted to a bromine atom.

-

Deprotection of the Hydroxyl Group: The protecting group is removed to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Protection of Butan-2-ol (as a Silyl Ether)

Objective: To protect the hydroxyl group of butan-2-ol as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the conditions of the subsequent reaction steps.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Butan-2-ol | 74.12 | 10.0 g | 0.135 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 22.4 g | 0.149 |

| Imidazole (B134444) | 68.08 | 10.1 g | 0.149 |

| Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - |

| Saturated aq. NH4Cl | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous MgSO4 | 120.37 | - | - |

Procedure:

-

To a stirred solution of butan-2-ol (10.0 g, 0.135 mol) and imidazole (10.1 g, 0.149 mol) in dry dichloromethane (200 mL) at 0 °C, add tert-butyldimethylsilyl chloride (22.4 g, 0.149 mol) portionwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution (100 mL).

-

Separate the organic layer, and wash with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield tert-butyl(butan-2-yloxy)dimethylsilane.

Expected Yield: 90-95%

Step 2: Remote C-H Functionalization (Barton-type Reaction)

Objective: To introduce a functional group at the C4 position of the protected butan-2-ol via a Barton-type nitrite (B80452) ester photolysis.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-Butyl(butan-2-yloxy)dimethylsilane | 188.42 | 10.0 g | 0.053 |

| Nitrosyl chloride (NOCl) | 65.46 | 3.8 g | 0.058 |

| Pyridine (B92270) | 79.10 | 4.6 g | 0.058 |

| Dry Benzene (B151609) | 78.11 | 250 mL | - |

| Iodine (I2) | 253.81 | 14.8 g | 0.058 |

| Anhydrous Na2S2O3 | 158.11 | - | - |

Procedure:

-

Dissolve tert-butyl(butan-2-yloxy)dimethylsilane (10.0 g, 0.053 mol) in dry pyridine (4.6 g, 0.058 mol) and cool to -10 °C.

-

Bubble nitrosyl chloride (3.8 g, 0.058 mol) gas through the solution for 30 minutes to form the nitrite ester in situ.

-

Transfer the solution to a photochemical reactor, add iodine (14.8 g, 0.058 mol) and dry benzene (250 mL).

-

Irradiate the mixture with a high-pressure mercury lamp while maintaining the temperature at 20 °C for 4 hours.

-

After the reaction is complete, wash the solution with aqueous sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude C4-iodo intermediate.

Expected Yield: 40-50% (This reaction can have moderate yields).

Step 3: Conversion to the Alkyl Bromide

Objective: To convert the C4-iodo intermediate to the corresponding 4-bromo derivative via a Finkelstein-type reaction.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude C4-iodo intermediate | ~314.31 | ~7.0 g | ~0.022 |

| Sodium bromide (NaBr) | 102.89 | 4.6 g | 0.044 |

| Acetone (B3395972) | 58.08 | 100 mL | - |

Procedure:

-

Dissolve the crude C4-iodo intermediate (~7.0 g, ~0.022 mol) in acetone (100 mL).

-

Add sodium bromide (4.6 g, 0.044 mol) and heat the mixture to reflux for 24 hours.

-

Cool the reaction mixture and filter to remove the precipitated sodium iodide.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude protected this compound.

Expected Yield: 80-90%

Step 4: Deprotection of the Hydroxyl Group

Objective: To remove the TBDMS protecting group to yield this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude protected this compound | ~267.26 | ~5.0 g | ~0.019 |

| Tetra-n-butylammonium fluoride (B91410) (TBAF) (1M in THF) | 261.47 | 28 mL | 0.028 |

| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |

| Diethyl ether | 74.12 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

Procedure:

-

Dissolve the crude protected this compound (~5.0 g, ~0.019 mol) in THF (50 mL).

-

Add a 1M solution of TBAF in THF (28 mL, 0.028 mol) and stir at room temperature for 2 hours.

-

Pour the reaction mixture into water (100 mL) and extract with diethyl ether (2 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to afford pure this compound.

Expected Overall Yield: 25-35%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction Name | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Silylation | TBDMSCl, Imidazole | DCM | 0 to RT | 12 | 90-95 |

| 2 | Barton-type Reaction | NOCl, Pyridine, I2, hv | Benzene | 20 | 4 | 40-50 |

| 3 | Finkelstein Reaction | NaBr | Acetone | Reflux | 24 | 80-90 |

| 4 | Desilylation | TBAF | THF | RT | 2 | 85-95 |

Reaction Mechanism Visualization

The key step in this synthesis is the remote C-H functionalization via the Barton reaction. The mechanism involves the generation of an alkoxy radical which then abstracts a hydrogen atom from the δ-carbon through a six-membered transition state.

Caption: Mechanism of the Barton reaction for C-H functionalization.

Conclusion

This technical guide provides a viable, albeit multi-step, synthetic route for the preparation of this compound from butan-2-ol. The presented pathway, centered around a key remote C-H functionalization step, offers a practical solution for obtaining this important synthetic intermediate. The detailed protocols and data are intended to serve as a valuable resource for researchers in organic and medicinal chemistry, enabling the synthesis of novel compounds and facilitating drug discovery efforts. Further optimization of the C-H activation step could lead to improved overall yields.

An In-depth Technical Guide to 4-Bromobutan-2-ol

Document ID: GAI-WG-20251219-001 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-bromobutan-2-ol (IUPAC name: this compound), a bifunctional organic compound of significant interest in synthetic chemistry. It details the molecule's chemical and physical properties, outlines key experimental protocols for its synthesis, and explores its reactivity and applications, particularly as a chiral synthon in the development of complex molecules and pharmaceutical agents. This guide is intended to serve as a core reference for professionals engaged in chemical research and drug development.

Introduction and IUPAC Nomenclature

This compound is a halogenated alcohol featuring a four-carbon butane (B89635) backbone. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is This compound .[1][2]

The naming follows these systematic rules:

-

Principal Functional Group: The hydroxyl (-OH) group has higher priority than the halogen, designating the compound as an alcohol with the suffix "-ol".[3]

-

Parent Chain: The longest continuous carbon chain containing the hydroxyl group is four carbons long, hence the parent name "butan-".

-

Numbering: The chain is numbered from the end that gives the hydroxyl group the lowest possible locant. Numbering from the methyl end places the -OH group on carbon 2.

-

Substituents: A bromine atom is located on carbon 4, named as a "4-bromo" prefix.

The molecule possesses a chiral center at the C2 carbon, meaning it exists as a pair of enantiomers: (R)-4-bromobutan-2-ol and (S)-4-bromobutan-2-ol. This chirality is crucial for its application in asymmetric synthesis.[3]

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized below. Data is compiled for the racemic mixture unless specified for a particular enantiomer.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 6089-17-4 (racemic) | [1][3] |

| 88785-04-0 ((2R)-enantiomer) | [4][5][6] | |

| Molecular Formula | C₄H₉BrO | [1][4] |

| Molecular Weight | 153.02 g/mol | [1][4] |

| Boiling Point | 69-71 °C (at 10 Torr) | [4][5] |

| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [4][5] |

| LogP (Predicted) | 1.15 | [5] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

Spectroscopic Data (Expected)

-

¹H NMR: Expected signals include a doublet for the methyl group (C1), a multiplet for the methine proton (C2), multiplets for the two methylene (B1212753) groups (C3 and C4), and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Four distinct signals are expected for the four carbon atoms.

-

IR Spectroscopy: Key absorption bands would include a broad peak around 3200–3600 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching peaks around 2850–2960 cm⁻¹, and a C-O stretching band in the 1050–1150 cm⁻¹ region.[7] The C-Br stretch typically appears in the fingerprint region (500-600 cm⁻¹).

Core Reactivity and Chemical Pathways

The utility of this compound stems from its bifunctionality, possessing two reactive sites: a secondary alcohol and a primary alkyl bromide.[3] This allows for a range of selective chemical transformations.

-

Nucleophilic Substitution at C4: The bromine atom is an excellent leaving group, making the primary carbon (C4) highly susceptible to nucleophilic attack (SN2 reactions). This allows for the introduction of various functional groups.[3]

-

Oxidation of the Alcohol at C2: The secondary alcohol can be oxidized to the corresponding ketone, 4-bromobutan-2-one (B1281819), using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation.[3]

-

Intramolecular Cyclization: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophile can then attack the electrophilic C4 carbon in an intramolecular SN2 reaction, leading to the formation of a cyclic ether, 2-methyltetrahydrofuran.

Experimental Protocols: Synthesis

A primary route for synthesizing this compound is the selective reduction of 4-bromobutan-2-one.[3] This method is effective for producing the target alcohol without affecting the carbon-bromine bond.

Protocol: Synthesis of this compound via Reduction of 4-Bromobutan-2-one

Objective: To prepare this compound by reducing the ketone functionality of 4-bromobutan-2-one using sodium borohydride (B1222165) (NaBH₄).

Materials:

-

4-bromobutan-2-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (B129727) (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve 4-bromobutan-2-one in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add 1 M HCl to the flask at 0 °C to quench the excess NaBH₄ and neutralize the mixture. Continue adding until gas evolution ceases.

-

Extraction: Remove the methanol using a rotary evaporator. To the remaining aqueous residue, add dichloromethane. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography or distillation under reduced pressure to obtain the final product.

References

- 1. This compound | C4H9BrO | CID 13111845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-4-Bromobutan-2-ol | CAS#:88785-04-0 | Chemsrc [chemsrc.com]

- 3. This compound | 6089-17-4 | Benchchem [benchchem.com]

- 4. (2R)-4-bromobutan-2-ol CAS#: 88785-04-0 [m.chemicalbook.com]

- 5. 2-Butanol, 4-bromo-, (2R)-|lookchem [lookchem.com]

- 6. 2-Butanol, 4-bromo-, (2R)- | C4H9BrO | CID 10964709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Genesis of Bromoalcohols: A Technical Guide to Their Discovery and Enduring Legacy in Chemical Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and evolving synthetic methodologies of bromoalcohols. This whitepaper is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, quantitative data, and a historical perspective on this pivotal class of organic compounds.

Abstract

Bromoalcohols, organic compounds containing both a bromine atom and a hydroxyl group, have played a crucial, albeit often understated, role in the advancement of organic chemistry. From their conceptual roots in the mid-19th century to their contemporary applications as versatile intermediates in the synthesis of pharmaceuticals and natural products, the story of bromoalcohols is one of evolving synthetic strategies and a deepening understanding of chemical reactivity. This guide traces the historical trajectory of their discovery, outlines key synthetic preparations with detailed experimental protocols, and presents quantitative data to allow for a comparative analysis of these methods.

A Historical Perspective: The Dawn of Bromoalcohols

The emergence of bromoalcohols is intrinsically linked to the burgeoning field of organic chemistry in the mid-19th century. While a definitive "discovery" of the first bromoalcohol is not singular, the foundational work on related compounds provides a clear timeline.

The story begins with the independent discovery of bromine by Carl Jacob Löwig and Antoine Jérôme Balard in the 1820s. A few years later, in 1832, Löwig synthesized "bromal" (tribromoacetaldehyde) by reacting ethanol (B145695) with bromine. While not a bromoalcohol, this was a significant early synthesis of a brominated organic compound.

The crucial breakthrough that paved the way for bromoalcohols came from the work of the French chemist Charles-Adolphe Wurtz . In 1856, Wurtz reported the synthesis of ethylene (B1197577) glycol, the diol precursor to the simplest bromoalcohol, 2-bromoethanol (B42945) (ethylene bromohydrin). His work on "diatomic alcohols" was a landmark in understanding the structure and reactivity of organic molecules. Although Wurtz's initial publications focused on ethylene glycol and its oxide, the preparation of halohydrins from glycols or alkenes was a logical and accessible extension of the chemical knowledge of the era. Early methods for producing 2-bromoethanol involved the reaction of ethylene glycol with hydrobromic acid or phosphorus tribromide, and the direct addition of hypobromous acid to ethylene.[1][2]

These early syntheses were often characterized by modest yields and the formation of byproducts. However, they laid the groundwork for the development of more refined and efficient methods in the 20th and 21st centuries.

Key Synthetic Methodologies: An Evolutionary Overview

The synthesis of bromoalcohols has evolved significantly since the 19th century, driven by the need for greater efficiency, selectivity, and functional group tolerance. This section details some of the pivotal historical and modern methods, providing both quantitative data and detailed experimental protocols.

Historical Synthetic Approaches

The earliest methods for preparing bromoalcohols relied on readily available starting materials and reagents.

Table 1: Quantitative Data for Historical Bromoalcohol Syntheses

| Method | Starting Material | Reagents | Product | Yield (%) | Boiling Point (°C) | Reference(s) |

| Reaction with HBr | Ethylene Glycol | Hydrobromic Acid | 2-Bromoethanol | Moderate | 145-150 (approx.) | [1] |

| Reaction with PBr₃ | Ethylene Glycol | Phosphorus Tribromide | 2-Bromoethanol | Moderate | 145-150 (approx.) | [2][3] |

| Addition of Hypobromous Acid to Ethylene | Ethylene | Bromine water | 2-Bromoethanol | 54.4 | 145-149 | [2][4] |

| Ring-opening of Ethylene Oxide with HBr | Ethylene Oxide | 46% Hydrobromic Acid | 2-Bromoethanol | 87-92 | 55-59 / 22 mmHg | [1][2] |

Experimental Protocol 1: Synthesis of 2-Bromoethanol via Ring-Opening of Ethylene Oxide with Hydrobromic Acid (A historically significant high-yield method)

This procedure is adapted from historical accounts and represents a significant improvement in yield over earlier methods.[1][2]

Materials:

-

1-L three-necked flask

-

Stirrer

-

Ice-salt bath

-

Apparatus for gas addition (including a balance to weigh the ethylene oxide tank, a U-tube with water to monitor flow rate, a cooling coil, and a U-tube to check for complete absorption)

-

46% Hydrobromic acid (sp. gr. 1.46) (550 cc, 4.56 mol)

-

Ethylene oxide (132 g, 3 mol)

-

Anhydrous sodium carbonate

-

Anhydrous sodium sulfate (B86663)

-

Ether

Procedure:

-

Place 550 cc of 46% hydrobromic acid into the 1-L three-necked flask and cool to 10°C using an ice-salt bath.

-

Start the stirrer and begin adding 132 g of ethylene oxide over approximately 2.5 hours, maintaining the temperature below 10°C.

-

Continue stirring for one hour after the addition of ethylene oxide is complete, ensuring the temperature remains below 10°C.

-

Neutralize the excess hydrobromic acid with approximately 100 g of anhydrous sodium carbonate.

-

Add approximately 100 g of anhydrous sodium sulfate to the aqueous solution until saturation is reached and a layer of 2-bromoethanol separates.

-

Collect the 2-bromoethanol layer in 200 cc of ether. The ether layer will be the lower layer.

-

Filter the solid sodium sulfate from the solution and wash it with a small amount of ether.

-

Extract the aqueous filtrate twice with 200-cc portions of ether.

-

Combine all ether extracts and dry them overnight with anhydrous sodium sulfate.

-

Filter the dried solution and distill off the ether on a steam bath.

-

Distill the remaining 2-bromoethanol under reduced pressure. The pure fraction is collected at 55–59°C/22 mm.

Expected Yield: 327–345 g (87–92%)[1][2]

Modern Synthetic Approaches

Contemporary methods for bromoalcohol synthesis offer improved yields, stereoselectivity, and milder reaction conditions.

Table 2: Quantitative Data for Modern Bromoalcohol Syntheses

| Method | Starting Material | Reagents | Product | Yield (%) | Key Features | Reference(s) |

| One-Pot Halogenation-Oxidation-Wittig | Alcohols | NBS, (carboethoxymethylene)triphenylphosphorane, MnO₂ | (Z)-α-bromo-α,β-unsaturated esters | Good-Excellent | Stereoselective, one-pot procedure | [5] |

| Oxidative Bromination of Alkenes | Alkenes | 1-butyl-3-methylimidazolium bromide, HBr, Air, NaNO₂ | 2-Bromoethanol (from ethylene) | 67 | Utilizes air as an oxidant | [3] |

Experimental Protocol 2: One-Pot Synthesis of (Z)-α-bromo-α,β-unsaturated Esters from Alcohols

This modern protocol highlights the efficiency of tandem reactions in organic synthesis.[5]

Materials:

-

(Carboethoxymethylene)triphenylphosphorane (1.3 mmol)

-

N-bromosuccinimide (NBS) (1.4 mmol)

-

Alcohol (1 mmol)

-

Activated manganese dioxide (10 mmol)

-

Dichloromethane (CH₂Cl₂) (12 mL)

-

Ultrasonic bath

-

Celite

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of (carboethoxymethylene)triphenylphosphorane (1.3 mmol), N-bromosuccinimide (1.4 mmol), and the alcohol (1 mmol) in CH₂Cl₂ (12 mL), add activated manganese dioxide (10 mmol).

-

Sonicate the mixture for 10 hours.

-

Remove the manganese dioxide by filtration through Celite, washing the filter cake thoroughly with CH₂Cl₂.

-

Concentrate the combined organic portions under vacuum to a volume of approximately 1-2 mL.

-

Purify the residue by column chromatography on silica gel (petroleum ether-ethyl acetate (B1210297) 15:1) to yield the (Z)-α-bromo-α,β-unsaturated ester.

Bromoalcohols as Key Intermediates in Complex Synthesis

The utility of bromoalcohols extends far beyond their initial discovery, with their unique combination of functional groups making them invaluable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. The ability of the hydroxyl group to be protected or to direct subsequent reactions, coupled with the reactivity of the carbon-bromine bond in nucleophilic substitutions and organometallic coupling reactions, provides a powerful toolkit for organic chemists.

Workflow for the Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized workflow where a bromoalcohol serves as a crucial intermediate in a multi-step synthesis of a hypothetical pharmaceutical precursor. This workflow highlights the strategic importance of bromoalcohols in constructing molecular complexity.

Signaling Pathways and Biological Relevance

While not signaling molecules themselves, bromoalcohols are instrumental in the synthesis of compounds that interact with biological signaling pathways. Their role as precursors to various pharmaceuticals underscores their importance in medicinal chemistry. For instance, the strategic introduction of a bromine atom can enhance the binding affinity of a drug to its target receptor or alter its metabolic profile.

The following diagram illustrates a simplified logic of how a bromoalcohol-derived compound might interact with a cellular signaling pathway.

Conclusion

From their 19th-century origins in the laboratories of pioneering chemists to their present-day role in the sophisticated synthesis of life-saving medicines, bromoalcohols have proven to be a remarkably versatile and enduring class of organic compounds. The evolution of their synthesis reflects the broader progress of organic chemistry, showcasing a continuous drive towards greater efficiency, precision, and sustainability. As the quest for novel therapeutics and complex materials continues, the fundamental reactivity and synthetic utility of bromoalcohols will undoubtedly ensure their continued importance in the landscape of chemical science.

References

Spectroscopic Profile of 4-Bromobutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromobutan-2-ol, a key intermediate in various synthetic applications. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the presence of key functional groups and the overall connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | ~1.25 | Doublet | 3H |

| -CH₂- | ~2.00 | Multiplet | 2H |

| -CH(OH)- | ~3.90 | Multiplet | 1H |

| -CH₂Br | ~3.50 | Triplet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

¹³C NMR Data

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.

| Carbon Atom | Chemical Shift (ppm) |

| -CH₃ | ~23 |

| -CH₂- | ~42 |

| -CH(OH)- | ~65 |

| -CH₂Br | ~35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its characteristic functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |

| C-H stretch (alkane) | 3000-2850 | Medium-Strong |

| C-O stretch (alcohol) | 1150-1050 | Strong |

| C-Br stretch | 650-550 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotopic peak.

| Fragment Ion | m/z | Interpretation |

| [C₄H₉BrO]⁺ | 152/154 | Molecular Ion (M⁺, M+2) |

| [C₄H₉O]⁺ | 73 | Loss of Br |

| [C₃H₆Br]⁺ | 121/123 | Loss of CH₃O |

| [C₂H₅O]⁺ | 45 | Cleavage adjacent to the alcohol |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

-

Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a spectral width of 0 to 220 ppm is standard, with proton decoupling to simplify the spectrum. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of neat this compound directly onto the crystal.

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Perform a background scan with a clean, empty ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

Instrumentation and Analysis:

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode.

-

Acquire mass spectra over a relevant m/z range (e.g., 40-200 amu).

Data Interpretation and Visualization

The combined spectroscopic data provides a detailed "fingerprint" of this compound, allowing for its unambiguous identification. The logical workflow for this identification process is illustrated in the diagram below.

Caption: Logical workflow for the structural elucidation of this compound using various spectroscopic techniques.

An In-depth Technical Guide to the Stability and Storage of 4-Bromobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for 4-Bromobutan-2-ol (CAS No: 6089-17-4). Due to the limited availability of specific, publicly accessible stability studies on this compound, this document focuses on its intrinsic chemical stability, likely degradation pathways, recommended best practices for storage, and detailed experimental protocols for conducting stability-indicating analyses.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to developing appropriate storage and handling procedures.

| Property | Value |

| Molecular Formula | C₄H₉BrO[1][2] |

| Molecular Weight | 153.02 g/mol [1][2] |

| Appearance | Data not consistently available; likely a liquid. |

| Purity | Typically available at ≥95%[1] |

| IUPAC Name | This compound[1][2] |

Recommended Storage Conditions and Shelf Life

The recommended storage conditions for this compound vary among suppliers, suggesting that the optimal conditions may depend on the purity of the material and the intended duration of storage. For long-term storage, refrigeration is advisable to minimize potential degradation.

| Parameter | Recommendation | Source |

| Storage Temperature | Room Temperature | [1] |

| Alternative Temperature | Freezer (-20°C) | Inferred from related bromo-compounds |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Best Practice |

| Container | Tightly sealed, light-resistant container | Best Practice |

Shelf Life and Retest Period:

A specific shelf life for this compound is not widely published. Chemical suppliers may provide a "recommended retest date," which indicates the time during which the material is expected to remain within specifications if stored correctly. It is best practice for users to re-analyze the material after prolonged storage to ensure it meets the requirements for their specific application.

Stability Profile and Potential Degradation Pathways

This compound possesses two reactive functional groups: a secondary alcohol and a primary alkyl bromide. Its stability is influenced by environmental factors such as temperature, light, and the presence of acids, bases, or oxidizing agents. The following sections describe the likely degradation pathways.

Hydrolytic Degradation (Acidic and Basic Conditions)

-

Base-Catalyzed Intramolecular Cyclization: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction. This process, known as the Williamson ether synthesis, would lead to the formation of 2-methyloxirane.

-

Acid-Catalyzed Degradation: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Subsequent loss of water could generate a secondary carbocation, which could then undergo rearrangement or react with a nucleophile.

Oxidative Degradation

The secondary alcohol in this compound is susceptible to oxidation. Common oxidizing agents can convert the alcohol to the corresponding ketone, 4-bromobutan-2-one[3]. This is a significant potential degradation pathway, especially if the compound is exposed to oxidizing materials or an oxygen-rich atmosphere over time.

Thermal Degradation

While specific data on the thermal decomposition of this compound is not available, heating haloalcohols can promote elimination reactions. In this case, the elimination of hydrogen bromide (HBr) would likely lead to the formation of but-3-en-2-ol. The stability of the resulting alkene (Zaitsev's rule) would influence the regioselectivity of this elimination.

Photodegradation

Organobromine compounds can be susceptible to photodegradation, where exposure to light, particularly UV light, can induce cleavage of the carbon-bromine bond to form radical intermediates. These radicals can then participate in a variety of subsequent reactions, leading to a mixture of degradation products. Therefore, it is crucial to protect this compound from light.

Diagram of Potential Degradation Pathways:

Caption: Potential degradation pathways of this compound.

Incompatible Materials

To ensure the stability of this compound, contact with the following materials should be avoided:

-

Strong Bases: (e.g., sodium hydroxide (B78521), potassium tert-butoxide) can catalyze intramolecular cyclization.

-

Strong Acids: (e.g., sulfuric acid, hydrochloric acid) can promote dehydration and rearrangement reactions.

-

Strong Oxidizing Agents: (e.g., potassium permanganate, chromium trioxide) can oxidize the secondary alcohol to a ketone[4].

-

Reactive Metals: (e.g., sodium, potassium, magnesium) may react with the alkyl bromide.

Experimental Protocols for Stability Assessment

The following sections outline the methodologies for conducting forced degradation studies and developing a stability-indicating analytical method for this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a defined period. At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with the mobile phase.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Monitor the reaction at various time points.

-

Thermal Degradation: Store a solid or neat liquid sample of this compound in an oven at a controlled temperature (e.g., 80°C). At specified intervals, dissolve a portion of the sample in a suitable solvent for analysis.

-

Photostability: Expose a sample of this compound (both solid/neat and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[5]. A control sample should be stored in the dark.

Workflow for Forced Degradation Study:

Caption: Experimental workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from all potential impurities and degradation products.

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer (MS) detector.

Suggested HPLC Parameters (Starting Point):

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (Gradient) |

| Gradient | Start with a higher percentage of water and gradually increase the acetonitrile concentration. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Method Development and Validation:

-

Method Development: Analyze the stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.

-

Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Summary and Conclusions

This compound is a bifunctional molecule with inherent reactivity that necessitates careful storage and handling. The primary degradation pathways are likely to be base-catalyzed intramolecular cyclization, oxidation of the secondary alcohol, and thermal elimination. To ensure its long-term stability, this compound should be stored at controlled room temperature or under refrigeration, protected from light, and in a tightly sealed container under an inert atmosphere. It is crucial to avoid contact with strong acids, bases, and oxidizing agents. For critical applications, researchers should perform their own stability assessments using the forced degradation and analytical methodologies outlined in this guide.

References

- 1. 4-Bromo-2-butanol 95.00% | CAS: 6089-17-4 | AChemBlock [achemblock.com]

- 2. This compound | C4H9BrO | CID 13111845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromobutan-2-one|CAS 28509-46-8|Research Chemical [benchchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Chirality and Stereoisomers of 4-Bromobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical aspects of 4-bromobutan-2-ol, a versatile chiral building block in organic synthesis. The document details its stereoisomers, physicochemical properties, synthetic routes to enantiomerically pure forms, and methods for their separation and analysis.

Introduction to Chirality in this compound

This compound is a bifunctional organic molecule containing both a hydroxyl group and a bromine atom. Its structure possesses a single stereogenic center, leading to the existence of stereoisomers. The presence of this chiral center makes it a valuable synthon for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry.

The Stereoisomers of this compound

The carbon atom at the C2 position, which is bonded to a hydroxyl group, a hydrogen atom, a methyl group, and a bromomethyl group, is the sole chiral center in this compound.[1] This gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers.[2] Consequently, there are no diastereomers or meso compounds for this molecule.[2]

The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules:

-

(R)-4-Bromobutan-2-ol : The substituents around the chiral center are arranged in a clockwise direction when viewed with the lowest priority group pointing away.

-

(S)-4-Bromobutan-2-ol : The substituents are arranged in a counter-clockwise direction.

Physicochemical Properties

Enantiomers possess identical physical properties, such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light, exhibiting equal but opposite optical rotations.[3] A 1:1 mixture of enantiomers, known as a racemic mixture, is optically inactive.[4] The boiling point of a racemic mixture may differ from that of the pure enantiomers.[5]

| Property | (R)-4-Bromobutan-2-ol | (S)-4-Bromobutan-2-ol | Racemic this compound |

| Molecular Formula | C₄H₉BrO | C₄H₉BrO | C₄H₉BrO |

| Molecular Weight | 153.02 g/mol [6][7][8] | 153.02 g/mol | 153.02 g/mol [6][7][8] |

| Boiling Point | 69-71 °C (10 Torr)[1][6] | 69-71 °C (10 Torr) | Data not readily available |

| Density | 1.448 ± 0.06 g/cm³ (Predicted)[1][6] | 1.448 ± 0.06 g/cm³ (Predicted) | Data not readily available |

| Optical Rotation | [α] = -D | [α] = +D | 0° |

Note: Specific optical rotation values for the pure enantiomers are not consistently reported in publicly available literature. The signs are illustrative of their opposing optical activities.

Experimental Protocols for Synthesis

The preparation of enantiomerically enriched this compound can be achieved through two primary strategies: asymmetric synthesis and kinetic resolution.

This method involves the enantioselective reduction of the prochiral ketone, 4-bromobutan-2-one (B1281819), using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for this transformation.

Protocol (Adapted from a similar procedure for 4-iodobutan-2-ol):

-

Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the (R)- or (S)-CBS catalyst in anhydrous tetrahydrofuran (B95107) (THF).

-

Borane Addition: Cool the solution to -30 °C and slowly add a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂).

-

Substrate Addition: Add a solution of 4-bromobutan-2-one in THF dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at -30 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, slowly add methanol (B129727) to quench the excess borane. Allow the mixture to warm to room temperature and then add water.

-

Extraction: Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the enantiomerically enriched this compound.

Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent, typically an enzyme. Lipases are commonly used for the resolution of alcohols.

General Protocol:

-

Reaction Setup: In a suitable organic solvent, dissolve racemic this compound and an acyl donor (e.g., vinyl acetate).

-

Enzyme Addition: Add a lipase (B570770) (e.g., from Pseudomonas cepacia or Candida antarctica).

-

Reaction Progress: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

Separation: Once the conversion reaches approximately 50%, filter off the enzyme.

-

Purification: Concentrate the filtrate and separate the unreacted alcohol from the acylated product by flash column chromatography. One enantiomer will be isolated as the unreacted alcohol, and the other as the ester.

-

Hydrolysis (Optional): The separated acylated enantiomer can be hydrolyzed using a mild base to obtain the other enantiomer of this compound.

Enantiomer Separation by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. Chiral separation is achieved by creating a diastereomeric interaction between the enantiomers and a chiral environment.

Methodologies:

-

Chiral Stationary Phase (CSP): The most common approach, where the stationary phase of the HPLC column is modified with a chiral selector. The enantiomers exhibit different affinities for the CSP, leading to different retention times.

-

Chiral Derivatizing Agent (CDA): The enantiomeric mixture is reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

-

Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers in solution, allowing for their separation on an achiral column.

General Protocol for Chiral HPLC:

-

Column Selection: Choose a suitable chiral column based on the analyte's structure (e.g., polysaccharide-based columns are often effective for alcohols).

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Chromatographic Run: Inject the sample into the HPLC system and monitor the elution profile using a suitable detector (e.g., UV or refractive index).

-

Optimization: Adjust the mobile phase composition, flow rate, and temperature to achieve optimal separation of the enantiomeric peaks.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

-

¹H and ¹³C NMR: In a standard achiral solvent, the NMR spectra of the (R) and (S) enantiomers of this compound are identical. The spectra will confirm the connectivity of the atoms within the molecule.

-

Chiral NMR: To distinguish between enantiomers using NMR, a chiral environment must be introduced. This can be achieved by using a chiral solvent or, more commonly, by adding a chiral shift reagent. These reagents form diastereomeric complexes with the enantiomers, which can result in different chemical shifts for corresponding protons or carbons, allowing for their differentiation and the determination of enantiomeric excess.

Conclusion

This compound is a chiral molecule existing as a pair of enantiomers. The ability to synthesize and separate these stereoisomers in high enantiomeric purity is crucial for their application in stereoselective synthesis, particularly in the development of new pharmaceuticals. This guide has outlined the fundamental stereochemistry, physicochemical properties, and key experimental methodologies for the synthesis, separation, and analysis of the stereoisomers of this compound, providing a valuable resource for researchers in the field.

References

- 1. (2R)-4-bromobutan-2-ol CAS#: 88785-04-0 [m.chemicalbook.com]

- 2. brainly.com [brainly.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. 2-Butanol, 4-bromo-, (2R)-|lookchem [lookchem.com]

- 7. This compound | C4H9BrO | CID 13111845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Butanol, 4-bromo-, (2R)- | C4H9BrO | CID 10964709 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Bromobutan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromobutan-2-ol in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the underlying physicochemical principles governing its solubility and provides a detailed experimental protocol for its determination. This guide is intended to empower researchers to generate precise solubility data tailored to their specific applications.

Physicochemical Principles of this compound Solubility

This compound (C₄H₉BrO) is a bifunctional molecule containing both a hydroxyl (-OH) group and a bromo (-Br) group attached to a butane (B89635) backbone.[1][2] Its solubility in various organic solvents is dictated by the interplay of these functional groups and the overall molecular structure.

The hydroxyl group is capable of hydrogen bonding, a strong type of intermolecular force, which imparts some polar character to the molecule.[3] This suggests that this compound will exhibit some solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone). The bromine atom, being electronegative, introduces a dipole moment, further contributing to the molecule's polarity.

Conversely, the four-carbon alkyl chain is nonpolar and will interact favorably with nonpolar solvents through London dispersion forces. The principle of "like dissolves like" suggests that this compound will be soluble in solvents of similar polarity. Therefore, it is expected to be miscible with a wide range of common organic solvents, from moderately polar to nonpolar. Its solubility in highly nonpolar solvents like hexanes might be limited by its polar functional groups, while its solubility in highly polar solvents may be limited by its nonpolar alkyl chain.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specific temperature.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Oven

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a vial.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). The presence of undissolved solid indicates a saturated solution.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of the solvent should be considered.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Data Presentation

While specific quantitative data for this compound is not currently available in the cited literature, the results from the described experimental protocol can be effectively summarized in the following tabular format for clear comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| e.g., Acetone | 25 | Value to be determined |

| e.g., Dichloromethane | 25 | Value to be determined |

| e.g., Toluene | 25 | Value to be determined |

| e.g., Hexane | 25 | Value to be determined |

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized using the following diagram.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 4-Bromobutan-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Bromobutan-2-ol is a valuable and versatile bifunctional molecule in organic synthesis. Possessing both a secondary alcohol and a primary alkyl bromide, it serves as a key building block for a variety of molecular architectures. The differential reactivity of these two functional groups allows for selective transformations, making it an important intermediate in the synthesis of pharmaceuticals and other complex organic compounds. Its utility is further expanded by the presence of a chiral center at the C-2 position, enabling its use in stereoselective synthesis. These application notes provide an overview of the key synthetic applications of this compound, complete with detailed experimental protocols and quantitative data.

Key Synthetic Applications

The strategic placement of the hydroxyl and bromo functionalities in this compound allows for a range of synthetic transformations, including oxidation, nucleophilic substitution, and intramolecular cyclization.

1. Oxidation to 4-Bromobutan-2-one:

The secondary alcohol in this compound can be readily oxidized to the corresponding ketone, 4-bromobutan-2-one. This ketone is a highly useful intermediate, serving as a precursor for the synthesis of various heterocyclic compounds.[1]

2. Nucleophilic Substitution Reactions:

The primary alkyl bromide is susceptible to nucleophilic attack by a variety of nucleophiles, such as amines and alkoxides. This allows for the introduction of diverse functional groups at the C-4 position.

3. Intramolecular Cyclization:

Under basic conditions, the alkoxide formed by deprotonation of the hydroxyl group can undergo an intramolecular S_N2 reaction, displacing the bromide to form cyclic ethers such as 2-methyloxetane. This transformation is a classic example of an intramolecular Williamson ether synthesis.[2]

4. Synthesis of Chiral Building Blocks:

The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds. Enantiomerically enriched forms of this compound can be prepared through methods such as enzymatic kinetic resolution.

Experimental Protocols

Protocol 1: Oxidation of this compound to 4-Bromobutan-2-one

This protocol describes the oxidation of the secondary alcohol group in this compound to a ketone using a Swern oxidation.

Reaction Scheme:

General reaction for the oxidation of this compound.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford 4-bromobutan-2-one.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Reaction Time | 2-3 hours |

| Temperature | -78 °C to room temperature |

Protocol 2: Synthesis of 4-Aminobutan-2-ol (B1584018) via Nucleophilic Substitution

This protocol details the reaction of this compound with ammonia (B1221849) to yield 4-aminobutan-2-ol. To minimize the formation of di- and tri-alkylated products, a large excess of ammonia is used.[3][4]

Reaction Scheme:

Synthesis of 4-aminobutan-2-ol from this compound.

Materials:

-

This compound

-

Aqueous ammonia (28-30%), large excess

-

Diethyl ether

Procedure:

-

In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol.

-

Add a large excess of aqueous ammonia (at least 10 eq).

-

Heat the mixture at 80-100 °C for 12-24 hours.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Dissolve the residue in water and extract with diethyl ether to remove any unreacted starting material.

-

The aqueous layer containing the product can be further purified by distillation or crystallization of a salt (e.g., hydrochloride).

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-75% |

| Reaction Time | 12-24 hours |

| Temperature | 80-100 °C |

Protocol 3: Intramolecular Cyclization to 2-Methyloxetane

This protocol describes the base-mediated intramolecular cyclization of this compound to form 2-methyloxetane.[2]

Reaction Scheme:

Intramolecular cyclization of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution by distillation at atmospheric pressure due to the volatility of the product.

-

Further purification can be achieved by fractional distillation.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Time | 4-6 hours |

| Temperature | 0 °C to room temperature |

Protocol 4: Preparation of Enantiomerically Enriched (R)- and (S)-4-Bromobutan-2-ol via Enzymatic Kinetic Resolution

This protocol outlines the kinetic resolution of racemic this compound using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.

Workflow Diagram:

Enzymatic kinetic resolution of this compound.

Materials:

-

Racemic this compound

-

Lipase from Pseudomonas cepacia (or other suitable lipase)

-

Vinyl acetate

-

Diisopropyl ether (or other suitable organic solvent)

-

Potassium carbonate

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic this compound (1.0 eq) in diisopropyl ether, add lipase (e.g., 50-100 mg per mmol of substrate) and vinyl acetate (0.6 eq).

-

Stir the suspension at room temperature (or slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

-

When approximately 50% conversion is reached, filter off the enzyme and wash it with diisopropyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-4-bromobutan-2-ol from the acylated (R)-4-acetoxybutan-2-ol by flash column chromatography.

-

To obtain (R)-4-bromobutan-2-ol, dissolve the isolated (R)-4-acetoxybutan-2-ol in methanol and add potassium carbonate (catalytic amount). Stir at room temperature until deacetylation is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with diethyl ether. Dry the organic layer and concentrate to yield (R)-4-bromobutan-2-ol.

Quantitative Data:

| Parameter | (S)-4-Bromobutan-2-ol | (R)-4-Bromobutan-2-ol |

| Typical Yield | ~45% | ~45% (after hydrolysis) |

| Enantiomeric Excess (ee) | >98% | >98% |

| Reaction Time | 24-72 hours | (Hydrolysis) 2-4 hours |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The protocols outlined in these application notes provide a foundation for its use in the construction of a diverse range of molecules, from simple heterocyclic systems to complex, enantiomerically pure pharmaceutical intermediates. The ability to selectively manipulate its two functional groups, combined with the potential for stereocontrol, ensures its continued importance in the fields of chemical research and drug development.

References

Protocol for the Formation and Intramolecular Cyclization of a Grignard Reagent from 4-Bromobutan-2-ol

Application Note: The formation of a Grignard reagent from 4-Bromobutan-2-ol presents a classic challenge in organometallic chemistry due to the incompatibility of the strongly basic Grignard reagent with the acidic hydroxyl group. A direct reaction is not feasible as the Grignard reagent, once formed, would be immediately quenched by the alcohol proton. This protocol details a robust two-step procedure to overcome this issue, involving the protection of the hydroxyl group as a trimethylsilyl (B98337) (TMS) ether, followed by the formation of the Grignard reagent and its subsequent intramolecular cyclization to yield 3-methylcyclopentanol (B93247).

This method is of significant interest to researchers and professionals in organic synthesis and drug development as it provides a reliable pathway to functionalized cycloalkanes, which are common motifs in pharmaceutical compounds. The use of a silyl (B83357) ether protecting group is advantageous due to its ease of installation, stability under Grignard formation conditions, and mild deprotection methods.

Experimental Protocols

This protocol is divided into three key stages:

-

Protection of this compound via Trimethylsilylation.

-

Formation of the Grignard Reagent from 4-Bromo-2-(trimethylsilyloxy)butane.

-

Intramolecular Cyclization and Deprotection to Yield 3-Methylcyclopentanol.

Stage 1: Protection of this compound

This stage involves the conversion of the hydroxyl group in this compound to a trimethylsilyl ether to prevent interference in the subsequent Grignard reaction.

Materials:

-

This compound

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (B128534) (Et₃N)

-